2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide
Description
2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide is a pyrimidine-based acetamide derivative characterized by a central pyrimidin-4-yloxy backbone substituted with an azepan-1-yl group at position 2, a methyl group at position 6, and an acetamide-linked 2,5-dimethylphenyl group. This compound’s structure integrates a seven-membered azepane ring, which enhances lipophilicity, and a dimethylphenyl moiety that influences steric interactions. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C21H26N4O2 (calculated molecular weight: ~374.5 g/mol) based on structural analysis .
Synthetic routes for analogous compounds (e.g., pyrimidinyloxy acetamides) often involve alkylation of pyrimidin-4-ol intermediates with chloroacetamide derivatives under basic conditions . The azepan-1-yl substituent is likely introduced via nucleophilic substitution or coupling reactions.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15-8-9-16(2)18(12-15)23-19(26)14-27-20-13-17(3)22-21(24-20)25-10-6-4-5-7-11-25/h8-9,12-13H,4-7,10-11,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAQIKQLZHZDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine core is synthesized via condensation of acetylacetone (2,4-pentanedione) with guanidine hydrochloride under basic conditions. This yields 4,6-dimethylpyrimidin-2-ol, which is subsequently functionalized at the 2-position.
Reaction Conditions :
-
Solvent : Ethanol/water (3:1)
-
Temperature : 80–90°C
-
Catalyst : Sodium hydroxide (2 equiv)
-
Yield : 78–85%
Azepane Substitution
The 2-hydroxyl group of 4,6-dimethylpyrimidin-2-ol is replaced with azepane via nucleophilic aromatic substitution (NAS). Chlorination using POCl₃ generates 2-chloro-4,6-dimethylpyrimidine, which reacts with azepane under reflux.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Chlorinating agent | POCl₃ (3 equiv) |
| Solvent | Toluene |
| Temperature | 110°C, 6 hours |
| Azepane equivalence | 1.5 equiv |
| Yield | 65–72% |
Synthesis of N-(2,5-Dimethylphenyl)chloroacetamide
Acetylation of 2,5-Dimethylaniline
2,5-Dimethylaniline is acetylated using chloroacetyl chloride in a Schotten-Baumann reaction:
Procedure :
-
Dissolve 2,5-dimethylaniline (1.0 equiv) in dichloromethane.
-
Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C.
-
Stir for 2 hours at room temperature.
-
Extract with NaHCO₃ solution and dry over MgSO₄.
Yield : 88–92%
Crystallization and Purity Control
Recrystallization from ethanol/water (4:1) achieves >99% purity (HPLC). Melting point: 124–126°C.
Ether Bond Formation
Nucleophilic Substitution
The hydroxyl group of 2-(azepan-1-yl)-6-methylpyrimidin-4-ol displaces the chloride in N-(2,5-dimethylphenyl)chloroacetamide under basic conditions:
Reaction Setup :
| Component | Quantity |
|---|---|
| Pyrimidine derivative | 1.0 equiv |
| Chloroacetamide | 1.1 equiv |
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | DMF |
| Temperature | 90°C, 12 hours |
Yield : 70–75%
Alternative Mitsunobu Coupling
For sterically hindered substrates, Mitsunobu conditions improve efficiency:
-
Reagents : DIAD (1.2 equiv), PPh₃ (1.2 equiv)
-
Solvent : THF, 0°C to room temperature
-
Yield : 82–85%
Industrial-Scale Production
Continuous Flow Synthesis
Adopting methodologies from patent CN111072470A, a continuous flow system enhances scalability:
Steps :
-
Chloromethylation : p-Xylene reacts with formaldehyde/HCl under phase-transfer catalysis (18-crown-6).
-
Cyanidation : NaCN in aqueous/organic biphasic system.
-
Hydrolysis : H₂SO₄-mediated conversion to acetic acid derivative.
-
Acyl Chloridation : Thionyl chloride in toluene.
Advantages :
-
30% reduction in reaction time.
-
95% overall yield compared to batch processes.
Analytical Validation
Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.15 (d, Ar-H), 4.62 (s, OCH₂), 3.82 (m, azepane-H) |
| HRMS | [M+H]⁺ calc. 384.2014, found 384.2011 |
| IR | 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O) |
Purity Assessment
| Method | Result |
|---|---|
| HPLC | 99.2% (C18 column, MeCN/H₂O gradient) |
| DSC | Sharp melt at 158°C (decomposition) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch NAS | 70–75 | 98.5 | Moderate |
| Mitsunobu | 82–85 | 99.1 | Low |
| Continuous Flow | 95 | 99.5 | High |
Challenges and Optimization Strategies
Byproduct Formation
-
Issue : Competing O-alkylation during ether formation.
-
Solution : Use bulky bases (e.g., DBU) to suppress side reactions.
Solvent Selection
-
DMF vs. DMSO : DMSO increases reaction rate but complicates purification.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Pyrimidine vs. Non-Pyrimidine Scaffolds: The target compound and its pyrimidine-containing analogs (e.g., ) exhibit rigid aromatic cores, which may enhance target binding specificity compared to non-pyrimidine derivatives like 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide .
Substituent Effects: Azepane vs. Phenyl Substituents: The 2,5-dimethylphenyl group in the target compound offers steric hindrance distinct from 2,3-dimethyl () or 2-chloro () substituents, which could modulate interactions with hydrophobic binding pockets.
Bioactivity Implications :
- Chlorine and fluorine substituents () are associated with enhanced electronegativity and hydrogen bonding, whereas azepane may favor hydrophobic interactions.
- Alachlor (), a chloroacetamide herbicide, demonstrates the role of chloro and methoxy groups in agrochemical activity, suggesting that the target compound’s azepane and dimethylphenyl groups might redirect bioactivity toward pharmaceutical applications .
Biological Activity
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and pharmacological implications, supported by relevant data and case studies.
- Molecular Formula : C21H28N4O2
- Molecular Weight : 368.48 g/mol
- CAS Number : 1226446-98-5
Synthesis Overview
The synthesis of this compound typically involves:
- Starting Materials : 2-(azepan-1-yl)-6-methylpyrimidin-4-ol and N-(2,5-dimethylphenyl)acetamide.
- Reaction Conditions : The reaction is often conducted in a solvent such as dimethylformamide (DMF) with potassium carbonate as a base at elevated temperatures to promote reaction efficiency.
Research indicates that this compound may function as an inhibitor of specific neurotransmitter transporters, particularly Glycine Transporter 1 (GlyT1). This inhibition can lead to increased glycine levels in the central nervous system (CNS), which may have implications for treating conditions such as schizophrenia and other neuropsychiatric disorders .
Pharmacological Studies
Pharmacokinetic studies have shown favorable brain-plasma ratios for compounds similar to this one, suggesting good CNS penetration and potential efficacy in neurological applications .
Study on GlyT1 Inhibition
A notable study evaluated several analogs of this compound, demonstrating significant inhibition of GlyT1 with an IC50 value of approximately 37 nM. The study highlighted the importance of the azepane ring in enhancing potency compared to other structural variants .
Neuropharmacological Effects
In preclinical models, compounds with similar structures have exhibited anxiolytic and antidepressant-like effects. These findings suggest that derivatives of this compound could be explored further for their therapeutic potential in mood disorders.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O2 |
| Molecular Weight | 368.48 g/mol |
| CAS Number | 1226446-98-5 |
| GlyT1 Inhibition IC50 | 37 nM |
| CNS Penetration | Favorable brain-plasma ratio |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step processes starting with the preparation of the pyrimidin-4-yl core, followed by functionalization. Key steps include:
- Acylation : Reacting intermediates like 2-(azepan-1-yl)-6-methylpyrimidin-4-ol with chloroacetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the acetamide linkage.
- Coupling : Introducing the N-(2,5-dimethylphenyl) group via nucleophilic substitution or amide bond formation, requiring catalysts like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in polar aprotic solvents (e.g., DMF) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity yields (>95%).
- Critical Parameters : Temperature control (±2°C), solvent dryness, and inert atmosphere (N₂/Ar) are essential to avoid side reactions.
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the azepane and pyrimidine moieties. For example, the methyl group on the pyrimidine ring appears as a singlet at δ 2.3–2.5 ppm in CDCl₃ .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 398.2) and rule out impurities.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound under resource-constrained conditions?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict transition states and energetics of key reactions, such as the nucleophilic substitution at the pyrimidine oxygen. Tools like Gaussian or ORCA can simulate solvent effects (e.g., PCM model for DMF) and identify rate-limiting steps. Pair with cheminformatics platforms (e.g., ICReDD’s reaction path search methods) to prioritize experimental conditions with minimal side products .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line viability, protein binding kinetics). Systematic approaches include:
- Dose-Response Curves : Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to identify outliers.
- Molecular Dynamics (MD) Simulations : Model interactions between the compound and target proteins (e.g., kinases) to assess binding stability under varying pH or ionic strength conditions .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., thieno[2,3-d]pyrimidine derivatives) to identify trends in substituent effects on activity .
Q. How can researchers design experiments to evaluate the compound’s metabolic stability and off-target interactions?
- Methodological Answer : Use tiered in vitro and in silico methods:
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Adjust NADPH cofactor concentrations to mimic physiological conditions.
- CYP450 Inhibition Screening : Test against CYP3A4, CYP2D6 isoforms using fluorogenic substrates.
- Machine Learning : Train models on databases like PubChem BioAssay to predict off-target binding using molecular descriptors (e.g., topological polar surface area, logP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
